GSK1452498A
Description
Key attributes include:
- Molecular Weight: ~235–250 g/mol (comparable to boronic acid derivatives) .
- Bioavailability: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, critical for CNS activity .
- Synthetic Route: Likely involves palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF) or 1,4-dioxane, as seen in structurally related compounds .
Properties
CAS No. |
878447-28-0 |
|---|---|
Molecular Formula |
C24H21N3O2S2 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H21N3O2S2/c28-22(21-12-6-14-30-21)25-17-8-5-7-16(15-17)24(29)27-13-4-3-10-19(27)23-26-18-9-1-2-11-20(18)31-23/h1-2,5-9,11-12,14-15,19H,3-4,10,13H2,(H,25,28) |
InChI Key |
CGTNEZPDDQEFRD-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)NC(=O)C5=CC=CS5 |
Canonical SMILES |
C1CCN(C(C1)C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)NC(=O)C5=CC=CS5 |
Synonyms |
Thiophene-2-carboxylic acid [3-(2-benzothiazol-2-yl-piperidine-1-carbonyl)-phenyl]-amide |
Origin of Product |
United States |
Preparation Methods
The synthesis of GSK1452498A involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction conditions are typically mild, and the yields are relatively high. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure maximum yield and purity.
Chemical Reactions Analysis
GSK1452498A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thiophene rings.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GSK1452498A has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of GSK1452498A involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity, while the thiophene carboxamide group contributes to its stability and solubility . These interactions lead to the compound’s biological effects, such as antibacterial activity and potential anticancer properties.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Properties
Pharmacokinetic Profiles
- GI Absorption : this compound and Compound A exhibit high GI absorption (>80% predicted), whereas Compound B shows moderate absorption due to lower lipophilicity .
- BBB Penetration : this compound and Compound A are BBB-permeable, making them suitable for CNS targets, while Compound B’s fluorinated structure limits BBB uptake .
- CYP Inhibition : Neither compound inhibits major cytochrome P450 enzymes, reducing drug-drug interaction risks .
Bioactivity and Selectivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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